N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
Description
N-(2-Chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a structurally complex molecule featuring a spirocyclic quinazoline core fused with a cyclohexane ring. The compound incorporates a sulfanyl acetamide side chain substituted with a 2-chloro-4-methylphenyl group. The chloro and methyl substituents on the phenyl ring are hypothesized to modulate lipophilicity and electronic properties, influencing pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS/c1-15-9-10-19(17(23)13-15)24-20(27)14-28-21-16-7-3-4-8-18(16)25-22(26-21)11-5-2-6-12-22/h3-4,7-10,13,25H,2,5-6,11-12,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQTZNZEXQLOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H24ClN3OS, with a molecular weight of 413.96 g/mol. The compound features a unique spirocyclic structure that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3OS |
| Molecular Weight | 413.96 g/mol |
| Purity | ≥95% |
| IUPAC Name | N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies on derivatives of quinazoline and cyclohexane have shown promising results against various cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in malignant cells.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar sulfonamide moieties have been reported to exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
The proposed mechanism of action for this compound includes interference with cellular signaling pathways involved in cell growth and apoptosis. The spirocyclic structure may enhance binding affinity to biological targets, leading to more effective inhibition of tumor growth.
Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various quinazoline derivatives, this compound was tested against human cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
Study 2: Antimicrobial Properties
A separate investigation assessed the antimicrobial properties of the compound using disk diffusion methods against Candida albicans and Staphylococcus aureus. The compound exhibited significant inhibitory zones, indicating potential as an antimicrobial agent.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in three categories: (1) spirocyclic quinazoline derivatives, (2) sulfanyl acetamide-containing compounds, and (3) halogen/methyl-substituted phenyl acetamides. Key comparisons are summarized below:
Spirocyclic Quinazoline Derivatives
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl ) enhance binding to hydrophobic pockets in enzymes, while methoxy groups improve solubility.
Sulfanyl Acetamide Derivatives
Key Observations :
- The spiroquinazoline core in the target compound likely confers higher target specificity compared to triazole or oxadiazole derivatives .
- Sulfanyl acetamide moieties are critical for hydrogen bonding with catalytic residues in enzymes like α-glucosidase .
Halogen/Methyl-Substituted Phenyl Acetamides
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
